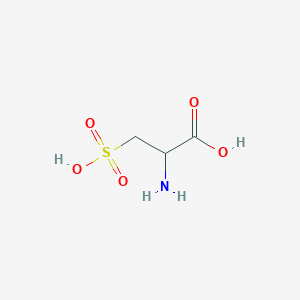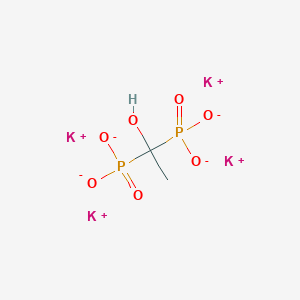
Cystein-Säure
Übersicht
Beschreibung
It is an amino acid generated by the oxidation of cysteine, where the thiol group is fully oxidized to a sulfonic acid group . Cysteic acid is often referred to as cysteate, which near neutral pH takes the form −O₃SCH₂CH(NH₃⁺)CO₂⁻ . This compound is significant in various biochemical processes and is a precursor to taurine in microalgae .
Wissenschaftliche Forschungsanwendungen
Cysteic acid has numerous applications in scientific research:
Wirkmechanismus
Target of Action
Cysteic acid, also known as 3-Sulfoalanine, interacts with several targets. It has been found to interact with enzymes such as 3-oxoacyl-[acyl-carrier-protein] synthase 3 , Tyrosine-protein phosphatase non-receptor type 1 , and Penicillin acylase . These enzymes play crucial roles in various biological processes, including fatty acid synthesis, cell growth and differentiation, and antibiotic metabolism, respectively .
Mode of Action
Cysteic acid is an amino acid generated by the oxidation of cysteine, whereby a thiol group is fully oxidized to a sulfonic acid/sulfonate group . It interacts with its targets, often enzymes, and can influence their activity.
Biochemical Pathways
Cysteic acid is involved in the metabolism of cysteine. It is generated by the oxidation of cysteine and is further metabolized via 3-sulfolactate , which converts to pyruvate and sulfite/bisulfite . The enzyme L-cysteate sulfo-lyase catalyzes this conversion . Cysteic acid is also a biosynthetic precursor to taurine in microalgae .
Pharmacokinetics
It is known that cysteic acid is soluble in water , which suggests that it could be readily absorbed and distributed in the body. More research is needed to fully understand the pharmacokinetics of cysteic acid.
Result of Action
The molecular and cellular effects of cysteic acid’s action are likely to be diverse, given its interaction with multiple targets. For example, its interaction with 3-oxoacyl-[acyl-carrier-protein] synthase 3 could influence fatty acid synthesis, while its interaction with Tyrosine-protein phosphatase non-receptor type 1 could affect cell growth and differentiation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of cysteic acid. For instance, cysteic acid occurs normally in the outer part of the sheep’s fleece, where the wool is exposed to light and weather . This suggests that environmental conditions such as light and temperature could potentially affect the stability and activity of cysteic acid.
Biochemische Analyse
Biochemical Properties
Cysteic Acid is a very strong basic compound . It is an amino acid generated by oxidation of cysteine, whereby a thiol group is fully oxidized to a sulfonic acid/sulfonate group . It is further metabolized via 3-sulfolactate, which converts to pyruvate and sulfite/bisulfite . The enzyme L-cysteate sulfo-lyase catalyzes this conversion .
Cellular Effects
Cysteic Acid has been shown to have significant effects on various types of cells. For instance, in Japanese flounder, dietary supplementation with up to 0.5% Cysteic Acid promotes fish growth . It has also been found that dietary Cysteic Acid can affect the GH-IGF axis in Japanese flounder .
Molecular Mechanism
Cysteic Acid exerts its effects at the molecular level through various mechanisms. It is an amino acid generated by oxidation of cysteine, whereby a thiol group is fully oxidized to a sulfonic acid/sulfonate group . It is further metabolized via 3-sulfolactate, which converts to pyruvate and sulfite/bisulfite . The enzyme L-cysteate sulfo-lyase catalyzes this conversion .
Temporal Effects in Laboratory Settings
It is known that Cysteic Acid is involved in the synthesis of taurine, a process that has significant long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of Cysteic Acid vary with different dosages. For example, in Japanese flounder, dietary supplementation with up to 0.5% Cysteic Acid promotes fish growth .
Metabolic Pathways
Cysteic Acid is involved in several metabolic pathways. It is an amino acid generated by oxidation of cysteine, whereby a thiol group is fully oxidized to a sulfonic acid/sulfonate group . It is further metabolized via 3-sulfolactate, which converts to pyruvate and sulfite/bisulfite .
Transport and Distribution
It is known that Cysteic Acid is involved in the synthesis of taurine, a process that has significant effects on its localization and accumulation .
Subcellular Localization
It is known that Cysteic Acid is involved in the synthesis of taurine, a process that has significant effects on its activity and function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cysteic acid can be synthesized by oxidizing cysteine using strong oxidizing agents such as hydrogen peroxide, potassium permanganate, or organic peracids . The oxidation process converts the thiol group of cysteine into a sulfonic acid group, resulting in cysteic acid .
Industrial Production Methods: One industrial method involves the synthesis of a peptide resin containing S-tert-butylmercapto-protected cysteine, followed by oxidation with a manganese oxidant or a peroxidic acid oxidant to convert the protected cysteine residues into cysteic acid residues . This method simplifies the production process and reduces synthesis costs while achieving high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Cysteic acid undergoes various chemical reactions, including:
Substitution: Reacts with 5,5-Dithiobis(2-nitrobenzoic acid) (Ellman’s reagent) in a thiol-displacement reaction.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, organic peracids.
Reaction Conditions: Typically carried out in aqueous solutions under controlled pH and temperature conditions.
Major Products:
Oxidation Products: Cysteic acid is the primary product formed from the oxidation of cysteine.
Vergleich Mit ähnlichen Verbindungen
- Cysteine
- Cystine
- Taurine
Cysteic acid’s unique properties and diverse applications make it a valuable compound in various scientific and industrial fields.
Eigenschaften
IUPAC Name |
2-amino-3-sulfopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO5S/c4-2(3(5)6)1-10(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOYSCVBGLVSOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862048 | |
| Record name | 3-Sulfoalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index], Solid | |
| Record name | Cysteic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13557 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Cysteic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002757 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13100-82-8, 498-40-8 | |
| Record name | DL-Cysteic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13100-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cysteic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013100828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cysteic Acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254030 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Sulfoalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-3-sulfopropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYSTEIC ACID, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3OGP4C37W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cysteic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002757 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















